8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray crystallography and quantum chemical studies . In these structures, molecules generate a hydrogen-bonded centrosymmetric synthon .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . These compounds have a density of approximately 1.4±0.1 g/cm³, a molar refractivity of 110.4±0.4 cm³, and a polar surface area of 70 Ų .Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of 8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been synthesized and tested for anticonvulsant activity. The introduction of fluoro and trifluoromethyl substituents at the aryl ring in these compounds significantly increased anticonvulsant activity compared to their chloro, methoxy, or methyl analogues. These findings suggest the potential of these derivatives in developing anticonvulsant drugs (Obniska et al., 2006).
Supramolecular Chemistry
Fluorination of cyclohexane-5-spirohydantoin derivatives has been investigated for its impact on supramolecular outcomes. The study found that fluorination affects the quantitative assessment of intermolecular interactions, leading to the formation of three-dimensional networks through hydrogen bonding and other interactions. This research opens up new possibilities for using these compounds in the design of materials with specific supramolecular architectures (Simić et al., 2021).
Antimicrobial Applications
A derivative of this compound has been used to synthesize N-halamine-coated cotton for antimicrobial and detoxification purposes. This innovative approach demonstrated that the chlorinated fabrics effectively reduced bacterial counts of Staphylococcus aureus and Escherichia coli O157:H7, indicating its potential application in creating antimicrobial textiles (Ren et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(2-chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O3/c1-19-13(22)15(18-14(19)23)5-7-20(8-6-15)12(21)11-9(16)3-2-4-10(11)17/h2-4H,5-8H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIZUBULDGRBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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